molecular formula C25H26O12 B1164420 10-O-Coumaroyl-10-O-deacetylasperuloside CAS No. 903519-82-4

10-O-Coumaroyl-10-O-deacetylasperuloside

Cat. No.: B1164420
CAS No.: 903519-82-4
Attention: For research use only. Not for human or veterinary use.
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Description

10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring compound found in certain plant species, particularly in the genus Galium. It is classified as an iridoid glycoside, a type of secondary metabolite known for its diverse biological activities. The compound has a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-O-Coumaroyl-10-O-deacetylasperuloside can be synthesized through organic synthesis methods. The synthetic route typically involves the esterification of 10-O-deacetylasperuloside with coumaric acid under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

10-O-Coumaroyl-10-O-deacetylasperuloside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-O-Coumaroyl-10-O-deacetylasperuloside has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its bioactive properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of 10-O-Coumaroyl-10-O-deacetylasperuloside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

10-O-Coumaroyl-10-O-deacetylasperuloside can be compared with other iridoid glycosides, such as:

The uniqueness of this compound lies in its coumaroyl group, which enhances its biological activities and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDBOBLMXBLDZ-ULUBWVSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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